Bienvenue dans la boutique en ligne BenchChem!

N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

Lipophilicity cLogP N-alkyl substitution

This N-butyl-substituted oxadiazole-thiazole-carboxamide is a privileged fragment for hit-to-lead optimization. With MW 266 g/mol and cLogP 2.01, it obeys Rule of Three, ensuring high ligand efficiency and cell permeability. Built-in 1,2,4-oxadiazole isomer provides metabolic stability over ester/amide bioisosteres. Use as a core scaffold for iterative SAR expansion in RORγt and kinase programs. Preserve the defined N-butyl chain for predictable lipophilicity and solubility.

Molecular Formula C11H14N4O2S
Molecular Weight 266.32
CAS No. 1286724-29-5
Cat. No. B2537802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide
CAS1286724-29-5
Molecular FormulaC11H14N4O2S
Molecular Weight266.32
Structural Identifiers
SMILESCCCCNC(=O)C1=NC(=CS1)C2=NC(=NO2)C
InChIInChI=1S/C11H14N4O2S/c1-3-4-5-12-9(16)11-14-8(6-18-11)10-13-7(2)15-17-10/h6H,3-5H2,1-2H3,(H,12,16)
InChIKeyOHSFYTBAUFKNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide (CAS 1286724-29-5): Core Scaffold Identity and Procurement Context


N-Butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide (CAS 1286724-29-5) is a synthetic small-molecule hybrid that fuses a 1,3-thiazole core with a 1,2,4-oxadiazole ring, linked via a carboxamide bridge to an n‑butyl chain. The compound possesses a molecular weight of 266.32 g·mol⁻¹ (C₁₁H₁₄N₄O₂S) and an InChI key of OHSFYTBAUFKNHB‑UHFFFAOYSA‑N [1]. The 1,2,4-oxadiazole–thiazole scaffold has emerged as a privileged motif in medicinal chemistry because the oxadiazole ring serves as a metabolically stable bioisostere of ester and amide functionalities, making it a productive starting point for hit‑to‑lead optimization campaigns targeting nuclear receptors and kinases [2][3]. Researchers and procurement officers evaluating this compound should understand that its differentiation resides primarily in the specific alkyl‑amide architecture, which influences the compound's physicochemical signature and its suitability as a building block within broader lead‑optimization programs.

Why Thiazole‑Oxadiazole Carboxamides Are Not Interchangeable: Substituent‑Driven Property Cliffs for N‑Butyl‑4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)‑1,3‑thiazole‑2‑carboxamide


Within the 1,2,4-oxadiazole‑thiazole‑carboxamide class, even minor changes to the amide N‑alkyl chain can create a steep property cliff, meaning that two compounds that appear similar on paper may differ markedly in lipophilicity (cLogP), aqueous solubility, and target‑engagement profile. The pioneering work by Steeneck et al. on RORγt inverse agonists showed that altering the N‑alkyl substituent from a cyclobutylmethyl to a chiral trifluoropropan‑2‑yl group removed a reactive metabolite liability and improved microsomal stability, while ring enlargement in the cycloalkyl series enhanced potency but eroded pH 7 solubility [1]. These findings demonstrate that the N‑butyl chain of the target compound is not a generic attachment but a specific structural decision that fixes the molecule's lipophilicity within a defined window, thereby dictating its partitioning behavior, permeability, and potential for further functionalization. Consequently, replacing the N‑butyl group with a methyl, isobutyl, cycloheptyl, or pyridyl variant—all of which are offered as in‑class analogs—will shift the compound's physicochemical and functional profile in ways that are quantitatively predictable but biologically consequential, making blind substitution a high‑risk strategy for screening campaigns or lead‑optimization projects.

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for N‑Butyl‑4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)‑1,3‑thiazole‑2‑carboxamide


N‑Alkyl Chain Lipophilicity Differentiation: N‑Butyl vs. N‑Methyl, N‑Isobutyl, and N‑Cycloheptyl Analogs

The predicted cLogP of the target N‑butyl compound is 2.01, placing it in a moderate lipophilicity range that is desirable for oral absorption and cell permeability without incurring the high metabolic clearance typically associated with more lipophilic analogs. The N‑methyl analog (cLogP ~0.9) is significantly more polar, which can improve aqueous solubility but may compromise passive membrane permeability. The N‑isobutyl analog (cLogP ~1.8) is closer to the target compound but introduces a branched alkyl chain that can alter CYP450 metabolism and protein‑binding profiles. The N‑cycloheptyl analog (cLogP ~3.0) is substantially more lipophilic, a property that in the Steeneck et al. RORγt series was shown to increase receptor potency while simultaneously reducing thermodynamic solubility at pH 7 [1][2]. The 1.0–1.1 log‑unit difference between the N‑butyl and N‑cycloheptyl compounds corresponds to an approximately 10‑fold difference in the octanol/water partition coefficient, which is large enough to affect both in vitro assay performance and in vivo pharmacokinetics.

Lipophilicity cLogP N-alkyl substitution

1,2,4‑Oxadiazole Isomer vs. 1,3,4‑Oxadiazole Isomer: Scaffold‑Level Impact on Potency, Selectivity, and Solubility

In the systematic SAR exploration by Steeneck et al., replacement of the 1,3,4‑oxadiazole ring in compound 3/1 with a 1,2,4‑oxadiazole (compound 4/1) maintained RORγt binding affinity and cellular potency across assays, including human whole blood (hWB), but reduced thermodynamic solubility at pH 7 from 268 µM to 38 µM—a 7‑fold decrease [1]. The same 1,2,4‑oxadiazole scaffold is present in the target N‑butyl compound. This means that the target compound inherits a solubility‑challenged oxadiazole isomer, but one that preserves potency and selectivity against the RORβ off‑target. This built‑in selectivity‑potency profile can be advantageous in early‑stage screening where target engagement is the primary decision metric, provided that solubility is managed through formulation or further medicinal chemistry.

RORγt inverse agonist oxadiazole isomer solubility

Fragment‑Like Molecular Profile: MW 266 and Hydrogen‑Bond Capacity vs. Typical Drug‑Sized Analogs

With a molecular weight of 266.32 g·mol⁻¹, 3 hydrogen‑bond acceptors, 1 hydrogen‑bond donor, and a predicted cLogP of 2.01, the target compound falls within the 'Rule of Three' (Ro3) parameter space that is widely used to select fragment hits for subsequent fragment‑based drug discovery (FBDD) [1][2]. Many closely related in‑class analogs, such as those bearing cycloheptyl, pyridyl, or ethoxybenzyl substituents, have molecular weights exceeding 300 g·mol⁻¹ and push beyond the Ro3 limits. The lighter scaffold offers higher ligand efficiency (binding energy per heavy atom) and more available chemical space for subsequent elaboration, making it a superior starting point for FBDD campaigns that aim to build potency incrementally through structure‑guided design.

Fragment-based screening Rule of Three molecular weight

Optimal Research and Procurement Scenarios for N‑Butyl‑4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)‑1,3‑thiazole‑2‑carboxamide (CAS 1286724-29-5)


RORγt‑Targeted Hit‑to‑Lead Campaigns for Autoimmune Disease

The 1,2,4‑oxadiazole‑thiazole scaffold has been validated as a productive chemotype for RORγt inverse agonism by Steeneck et al., who achieved an hWB IC₅₀ of 25 nM with the optimized neutral amide series [1]. The target compound, carrying the same 1,2,4‑oxadiazole isomer, can serve as a simplified scaffold for SAR expansion around the N‑butyl chain. Its fragment‑scale molecular weight (266 g·mol⁻¹) leaves room for the installation of substituents that are known, from the literature, to enhance potency and solubility simultaneously. Teams engaged in autoimmune disease research can procure this compound as a core building block for iterative parallel synthesis aimed at improving upon the solubility‑potency trade‑off documented for the 1,2,4‑oxadiazole series.

Kinase Inhibitor Scaffold Development (c‑Met, Src/Abl, and PIM Kinases)

Thiazole‑carboxamide derivatives have been reported as c‑Met kinase inhibitors with low‑micromolar cellular activity [2], and analogous oxadiazole‑thiazole hybrids have been shown to inhibit Src/Abl kinases . The target compound's structural features—a thiazole‑2‑carboxamide core coupled to a 1,2,4‑oxadiazole—map onto the pharmacophoric requirements for ATP‑competitive kinase inhibition. Its moderate lipophilicity (cLogP ≈ 2.01) positions it well for cell‑based kinase screening without the cytotoxicity often observed with more lipophilic analogs. Medicinal chemistry teams pursuing kinase targets can use the compound as a starting template for focused library synthesis.

Chemical Biology Probe for Thiazole‑Oxadiazole Hybrid Target Identification

The dual heterocyclic nature of the target compound—incorporating both a thiazole and a 1,2,4‑oxadiazole—offers two distinct vectors for immobilization chemistry (e.g., click chemistry or photoaffinity labeling) without compromising the core scaffold's interactions with protein targets. This makes it suitable for target‑identification campaigns, such as chemical proteomics or thermal proteome profiling, where the compound's moderate molecular weight and favorable log P ensure adequate cell penetration while minimizing non‑specific binding. Derivatization at the N‑butyl terminus can introduce an alkyne or biotin handle while preserving the oxadiazole‑thiazole core that has demonstrated biological activity in the RORγt series [1].

Fragment‑Based Screening Library Member for Nuclear Receptor and Kinase Targets

Because the target compound obeys the Rule of Three (MW ≤ 300, cLogP ≤ 3, HBA ≤ 6, HBD ≤ 3) [3], it is an ideal inclusion in fragment screening libraries targeting the nuclear receptor family (RORα, RORβ, RORγt, PPARs) or kinase domains. Fragment libraries require members with high ligand efficiency and structural simplicity to facilitate subsequent fragment growing, merging, or linking strategies. The target compound's built‑in selectivity for the 1,2,4‑oxadiazole isomer over the 1,3,4‑isomer, combined with its synthetically addressable N‑butyl handle, makes it a productive starting point for fragment evolution programs.

Quote Request

Request a Quote for N-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.